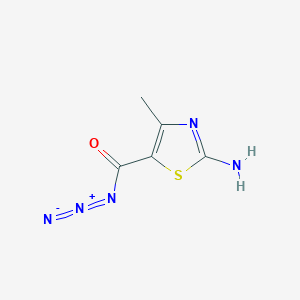![molecular formula C24H31N5O2S B458767 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene CAS No. 372494-96-7](/img/structure/B458767.png)
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the core tetracyclic structure through cyclization reactions.
- Introduction of the morpholine and piperidine rings via nucleophilic substitution reactions.
- Incorporation of the sulfur and oxygen atoms through oxidation and etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the piperidine and morpholine rings can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce secondary or tertiary amines.
科学的研究の応用
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts, owing to its diverse chemical reactivity.
作用機序
The mechanism of action of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple heteroatoms allows it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4,4-dimethyl-14-[2-(1-piperidinyl)ethyl]-8-(1-pyrrolidinyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- 4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Uniqueness
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene stands out due to its unique combination of structural features, including the presence of both morpholine and piperidine rings, as well as the incorporation of sulfur and oxygen atoms
特性
CAS番号 |
372494-96-7 |
|---|---|
分子式 |
C24H31N5O2S |
分子量 |
453.6g/mol |
IUPAC名 |
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H31N5O2S/c1-15-4-6-28(7-5-15)22-20-19(25-14-26-22)18-16-12-24(2,3)31-13-17(16)21(27-23(18)32-20)29-8-10-30-11-9-29/h14-15H,4-13H2,1-3H3 |
InChIキー |
WPWNODALFOKLHR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6 |
正規SMILES |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B458684.png)
![3-bromo-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B458685.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide](/img/structure/B458687.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-3-bromobenzamide](/img/structure/B458688.png)
![4-Methyl-1-(4-morpholinyl)-3-[4-(pentyloxy)phenyl]-2-phenyl-3-pentanol](/img/structure/B458690.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B458691.png)
![2-[4-(Isopentyloxy)phenyl]-4-quinolinecarboxylic acid](/img/structure/B458693.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)octanamide](/img/structure/B458695.png)
![ethyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B458696.png)
![Ethyl ({2-[(3-bromobenzoyl)amino]-3-phenylacryloyl}amino)acetate](/img/structure/B458697.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl 2-phenylacetate](/img/structure/B458701.png)
![3-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B458702.png)
![17-(2-Hydroxyethyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458707.png)

